Methyl 3-amino-2-(4-methoxyphenyl)benzoate
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Overview
Description
“Methyl 3-amino-2-(4-methoxyphenyl)benzoate” is a chemical compound with the molecular formula C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2-(4-methoxyphenyl)benzoate” has been studied using X-ray diffraction (XRD) study . The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(4-methoxyphenyl)benzoate” has a molecular formula of C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Scientific Research Applications
Corrosion Inhibition
Compounds with similar structures have been used as corrosion inhibitors. For example, 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been used to prevent mild steel against corrosion in hydrochloric acid solution . The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
Organic Synthesis
This compound could be used in various organic synthesis studies due to its unique properties. It could serve as a building block in the synthesis of more complex organic compounds.
Pharmaceutical Research
The compound could be used in pharmaceutical research. Its unique properties make it suitable for the synthesis of potential drug candidates.
Laboratory Chemicals
The compound could be used as a laboratory chemical in various scientific research applications .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been studied for their inhibitive activity on steel surfaces
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit inhibitive activity on steel surfaces via adsorption . The compound may interact with its targets through a similar mechanism, but this is speculative and requires further investigation.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might be involved in similar biochemical pathways, but more research is needed to confirm this.
Result of Action
Similar compounds have been shown to inhibit corrosion in mild steel . This suggests that the compound might have a similar effect, but more research is needed to confirm this.
Action Environment
Similar compounds have been shown to exhibit inhibitive activity on steel surfaces in hydrochloric acid solution . This suggests that the compound might also be influenced by environmental factors such as pH, but more research is needed to confirm this.
properties
IUPAC Name |
methyl 3-amino-2-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEICFASVVXWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate |
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